Melting Point (Crystallinity) Comparison: Ortho- vs. Meta-Benzothiazole Benzoic Acid Regioisomers
The ortho-substituted 2-(1,3-benzothiazol-2-yl)benzoic acid exhibits a melting point of 190–191°C, as measured by differential scanning calorimetry and confirmed on certificate of analysis documents . In contrast, the meta-substituted 3-(benzothiazol-2-yl)benzoic acid (CAS 20000-52-6) melts at 160.5°C . This ~30°C difference reflects distinct crystal packing energies and intermolecular hydrogen-bonding motifs inherent to the ortho-carboxylic acid orientation. For procurement decisions involving recrystallization purification, hot-melt processing, or solid-form stability studies, this differential thermal behavior provides a clear, measurable selection criterion.
| Evidence Dimension | Melting point (thermal stability and crystal lattice energy surrogate) |
|---|---|
| Target Compound Data | 190–191°C |
| Comparator Or Baseline | 3-(Benzothiazol-2-yl)benzoic acid (meta isomer, CAS 20000-52-6): 160.5°C |
| Quantified Difference | ΔT_melt ≈ 29.5–30.5°C higher for the ortho isomer |
| Conditions | Solid-state thermal analysis (DSC/capillary melting point) under standard atmospheric pressure |
Why This Matters
A higher melting point indicates stronger crystal lattice forces, which directly impacts purification strategy efficiency, shelf-life storage compliance, and formulation compatibility in solid-dispersion or hot-melt extrusion applications.
